![molecular formula C11H7NO3 B11901300 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one CAS No. 142471-90-7](/img/structure/B11901300.png)
9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one: is a heterocyclic compound that belongs to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused furan and quinoline ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . This method is green, simple, and efficient, providing good to excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of automated systems for reagent addition and product isolation can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2, leading to the induction of apoptosis in cancer cells . The compound may also interact with other cellular targets, modulating various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-9-(furo[2,3-b]quinolin-2-yl)6H-benzo[c]coumarins: These compounds have a similar furoquinoline core but with additional coumarin moieties .
2,3-Dihydro-furo[3,2-h]quinolines: These compounds have a similar quinoline core but differ in the position and type of fused rings .
Uniqueness
9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one is unique due to its specific ring fusion pattern and the presence of a hydroxyl group at the 9-position. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
142471-90-7 |
|---|---|
Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3,4-dihydrofuro[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C11H7NO3/c13-10-6-3-1-2-4-7(6)12-8-5-15-11(14)9(8)10/h1-4H,5H2,(H,12,13) |
InChI Key |
ZSVZZDFIVRYJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


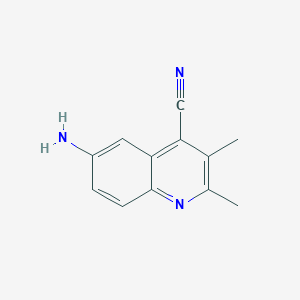
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
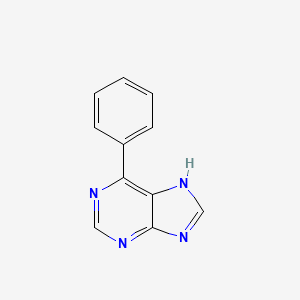
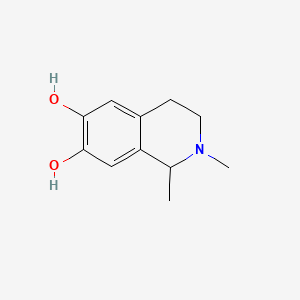
![Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11901237.png)
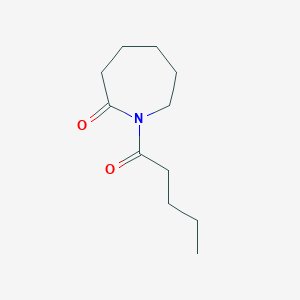
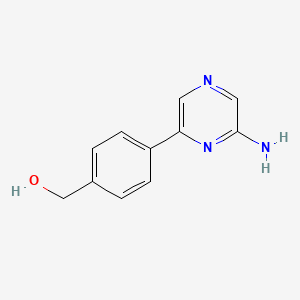
![Ethyl 6-thiaspiro[2.5]octane-1-carboxylate](/img/structure/B11901248.png)
![9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)
![2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11901257.png)




